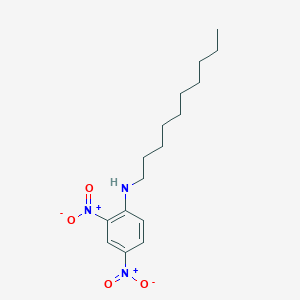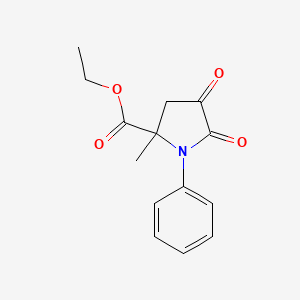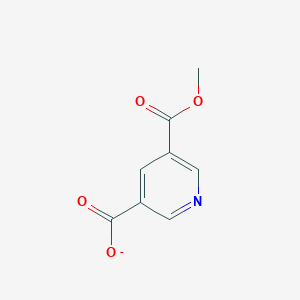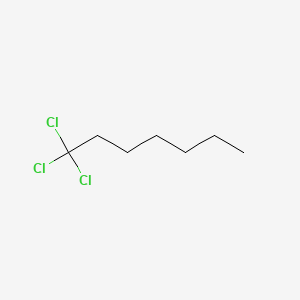
(3E)-1-chloro-3-hydroxyiminopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-chloro-3-hydroxyiminopropan-2-one is an organic compound with a unique structure that includes a chlorine atom, a hydroxyimino group, and a ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-chloro-3-hydroxyiminopropan-2-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method is the chlorination of 3-hydroxyiminopropan-2-one using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-1-chloro-3-hydroxyiminopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3E)-1-chloro-3-hydroxyiminopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3E)-1-chloro-3-hydroxyiminopropan-2-one involves its reactive functional groups. The hydroxyimino group can form hydrogen bonds and interact with various biological targets, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-1-chloro-3-hydroxyiminopropan-2-one: Unique due to its combination of chlorine and hydroxyimino groups.
1-chloro-2-propanone: Lacks the hydroxyimino group, making it less reactive in certain biological contexts.
3-hydroxyiminopropan-2-one:
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C3H4ClNO2 |
|---|---|
Poids moléculaire |
121.52 g/mol |
Nom IUPAC |
(3E)-1-chloro-3-hydroxyiminopropan-2-one |
InChI |
InChI=1S/C3H4ClNO2/c4-1-3(6)2-5-7/h2,7H,1H2/b5-2+ |
Clé InChI |
ZKZZLGBUKOYGKT-GORDUTHDSA-N |
SMILES isomérique |
C(C(=O)/C=N/O)Cl |
SMILES canonique |
C(C(=O)C=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)


![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)

![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)

![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)

![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)

